molecular formula C22H28ClN3O3S B2521338 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216445-59-8

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2521338
CAS No.: 1216445-59-8
M. Wt: 449.99
InChI Key: UYDZYRRQEWOLMH-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer high inhibition efficiency, providing extra stability to steel against corrosion. Their adsorption onto surfaces involves both physical and chemical means, suggesting potential applications in protecting materials from degradation (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Certain benzothiazole derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from benzothiazole have been evaluated for their cyclooxygenase-1/2 inhibitory activities, showing significant analgesic and anti-inflammatory effects. These compounds could serve as a foundation for developing new therapeutics targeting inflammation and pain (Abu‐Hashem et al., 2020).

Synthesis of Heterocycles

Efficient microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, useful in various pharmaceutical applications. These methods leverage enaminosulfones as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting the versatility of benzothiazole derivatives in synthesizing complex molecular structures (Darweesh et al., 2016).

CNS Agents

Research into benzothiazole derivatives extends to the development of potential central nervous system (CNS) agents. For instance, analogues of 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized, showing significant activity against CNS disorders. This suggests the potential of benzothiazole derivatives in creating therapeutic agents for treating CNS-related conditions (Martin et al., 1981).

Mechanism of Action

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-15-7-8-19-20(11-15)29-22(23-19)25(10-6-9-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h7-8,11-14H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZYRRQEWOLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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